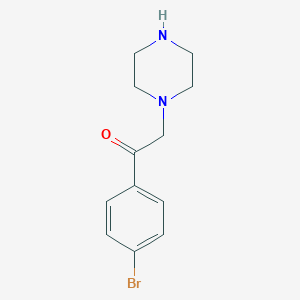

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15BrN2O . It is also known by other names such as 1-Acetyl-4-(4-bromophenyl)-piperazine and Ethanone, 1-[4-(4-bromophenyl)-1-piperazinyl]- .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to a piperazine ring via an ethanone linker . The molecular weight of this compound is 283.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H15BrN2O), molecular weight (283.16), and its various synonyms . More specific properties such as melting point, boiling point, and solubility are not provided in the search results .Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns

The compound 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. These studies reveal bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These hydrogen-bonding interactions are crucial for stabilizing the crystal structures of these compounds (Balderson et al., 2007).

Antipsychotic Activity

Research into the pharmacological applications of this compound derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs. Specific derivatives have shown impressive antipsychotic profiles with lower potency for catalepsy induction, suggesting their value in designing compounds with desired pharmacological profiles (Bhosale et al., 2014).

Synthesis Techniques

The compound and its derivatives have been synthesized using various techniques, including one-pot Biginelli synthesis, highlighting efficient methods for obtaining dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Bhat et al., 2018).

Microwave-Assisted Synthesis

Efficient eco-friendly microwave-assisted synthesis methods have been reported for this compound derivatives, providing an advantageous approach over conventional methods in terms of reaction speed and environmental impact. The synthesis of specific triazole derivatives using microwave irradiation demonstrates the utility of this approach in creating novel compounds with potential biological activities (Said et al., 2020).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazine derivatives from this compound has been explored, revealing a facile and environmentally friendly method for the synthesis of phenylpiperazine derivatives in aqueous solutions. This approach underscores the potential for green chemistry in the development of new chemical entities (Nematollahi & Amani, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYCWKDPKBQIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406241 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109607-56-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)